Cas no 1060803-16-8 (2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde)

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in organic synthesis and pharmaceutical research. Its fused pyrrolopyridine scaffold offers structural rigidity and electron-rich properties, making it valuable for constructing complex molecules. The aldehyde functionality provides a reactive handle for further derivatization, enabling the formation of imines, hydrazones, or other carbonyl-based transformations. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds targeting central nervous system disorders or enzyme inhibition. Its stability under standard conditions and compatibility with common synthetic methods enhance its utility in multi-step synthesis. The compound's well-defined reactivity profile ensures reproducibility in research applications.
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde structure
1060803-16-8 structure
Product name:2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde
CAS No:1060803-16-8
MF:C8H8N2O
Molecular Weight:148.16192150116
CID:2853281

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE
    • 1H,2H,3H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 2,3-dihydro-
    • AB26247
    • D78593
    • 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde
    • インチ: 1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h3-5H,1-2H2,(H,9,10)
    • InChIKey: WDCDJISBMKFULP-UHFFFAOYSA-N
    • SMILES: O=CC1C=NC2=C(C=1)CCN2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • トポロジー分子極性表面積: 42
  • XLogP3: 0.7

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6736933-0.05g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
0.05g
$1140.0 2023-05-30
Enamine
EN300-6736933-0.1g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
0.1g
$1195.0 2023-05-30
Enamine
EN300-6736933-0.25g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
0.25g
$1249.0 2023-05-30
Enamine
EN300-6736933-2.5g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
2.5g
$2660.0 2023-05-30
Enamine
EN300-6736933-1.0g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
1g
$1357.0 2023-05-30
Enamine
EN300-6736933-0.5g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
0.5g
$1302.0 2023-05-30
Enamine
EN300-6736933-5.0g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
5g
$3935.0 2023-05-30
Enamine
EN300-6736933-10.0g
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
1060803-16-8
10g
$5837.0 2023-05-30

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde 関連文献

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehydeに関する追加情報

Introduction to 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde (CAS No. 1060803-16-8)

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde (CAS No. 1060803-16-8) is a structurally fascinating heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its biological activity and versatility in drug design. The presence of a formyl group at the 5-position enhances its utility as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The CAS number 1060803-16-8 provides a unique identifier for this chemical entity, ensuring precise and unambiguous referencing in scientific literature and industrial applications. The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde consists of a fused ring system comprising a pyrrole ring and a pyridine ring, connected at the 1 and 2 positions. This arrangement creates a rigid framework that can be modulated through various chemical modifications to achieve desired pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde as a scaffold for drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for the development of small-molecule inhibitors. For instance, studies have demonstrated its utility in designing molecules that target protein-protein interactions involved in inflammatory and autoimmune diseases.

In the realm of medicinal chemistry, the aldehyde functionality at the 5-position serves as a versatile handle for further derivatization. This allows chemists to introduce diverse substituents through condensation reactions, forming Schiff bases or imines, which can then be further functionalized to produce more complex structures. Such derivatives have shown promise in preclinical studies as potential therapeutic candidates for neurological disorders.

One of the most compelling aspects of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity. For example, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and other chronic diseases. The ability to fine-tune the structure while maintaining biological activity underscores its importance in modern drug discovery.

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity. These methods not only improve efficiency but also enhance the scalability of production, making it feasible for industrial applications.

From a pharmacological perspective, the structural features of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde contribute to its potential therapeutic benefits. The fused heterocyclic system can engage with biological targets through hydrophobic interactions and hydrogen bonding networks. Additionally, the aldehyde group provides a site for covalent binding or further functionalization, enabling the design of prodrugs or targeted delivery systems.

The growing body of research on 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde underscores its significance in medicinal chemistry. Studies have explored its interactions with various enzymes and receptors, providing insights into its mechanism of action. These findings not only validate its use as a scaffold but also open up new avenues for therapeutic intervention. As computational methods continue to evolve, virtual screening approaches are being employed to identify new derivatives with improved pharmacokinetic profiles.

In conclusion,2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde (CAS No. 1060803-16-8) represents a valuable building block in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for generating novel bioactive molecules with potential therapeutic applications across multiple disease areas. As research progresses,this compound is expected to play an increasingly pivotal role in drug discovery and development efforts worldwide.

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